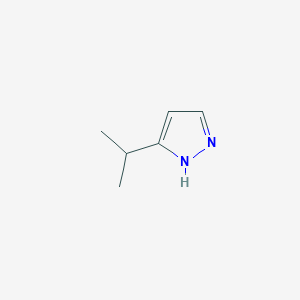

3-Isopropyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICRALLMHKILDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482459 | |

| Record name | 3-Isopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49633-25-2 | |

| Record name | 3-Isopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PROPAN-2-YL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for the 3-Isopropyl-1H-pyrazole Core Structure

Key strategies for the direct synthesis of the this compound core include cyclocondensation reactions, 1,3-dipolar cycloadditions, one-pot multicomponent systems, and transition-metal catalyzed approaches.

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, a reaction first reported by Knorr in 1883. nih.gov For the synthesis of this compound, the logical precursor would be 4-methyl-1,3-pentanedione. The reaction proceeds by the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction is typically carried out in an acidic aqueous solution or with hydrazine salts. google.com

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the diketone, followed by a second condensation step to form the heterocyclic ring. The regioselectivity of the reaction with substituted hydrazines can sometimes lead to a mixture of isomeric products.

| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |

| 1,3-Diketone | Hydrazine derivative | 1,3,5-substituted pyrazole | Acid catalyst | Good to moderate | nih.gov |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Nano-ZnO catalyst | 95% | nih.gov |

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. nih.gov This approach typically involves the reaction of a dipolarophile, such as an alkyne or an alkene, with a 1,3-dipole, like a diazo compound or a nitrile imine. frontiersin.orgresearchgate.net To synthesize this compound, a suitable alkyne bearing an isopropyl group could be reacted with a source of diazomethane, or alternatively, an isopropyl-substituted diazo compound could be reacted with acetylene.

For instance, nitrile imines, generated in situ from hydrazonoyl halides, can react with alkynes in a [3+2] cycloaddition to form pyrazoles. nih.gov The regioselectivity of these reactions is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

| Dipole | Dipolarophile | Product | Conditions | Yield | Reference |

| Nitrile imine | α-Bromocinnamaldehyde | 1,3,4,5-tetrasubstituted pyrazole | Triethylamine, rt | Good | nih.gov |

| Diazo compound | Alkyne | Substituted pyrazole | Varies | Varies | frontiersin.org |

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.govbeilstein-journals.org A variety of MCRs have been developed for the synthesis of substituted pyrazoles. orientjchem.org

For example, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can be employed to produce polysubstituted pyrazoles. nih.gov In a specific context for a 3-isopropyl derivative, one could envision a one-pot process starting from isobutyraldehyde, a suitable dicarbonyl equivalent, and hydrazine. Another approach involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine in the same pot. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions | Yield | Reference |

| Aldehyde | 1,3-Dicarbonyl compound | Phenyl hydrazine | Polysubstituted pyrazole | Ytterbium perfluorooctanoate/IBX | Good to moderate | nih.gov |

| Ketone | Acid chloride | Hydrazine | Substituted pyrazole | LiHMDS, then hydrazine hydrate | Good to excellent | nih.gov |

| Aldehydes | Malononitrile | Hydrazine hydrate | Pyranopyrazole | Varies | Varies | growingscience.com |

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, often providing high regioselectivity and functional group tolerance. rsc.org These methods can involve various strategies, such as the coupling of functionalized precursors or the direct C-H functionalization of pre-formed pyrazole rings.

One notable example is the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. nih.govbeilstein-journals.org Mechanistic studies suggest the initial formation of a 3-substituted pyrazole through the cyclization of hydrazine with the enaminone, followed by an Ullmann coupling with the aryl halide. nih.govbeilstein-journals.org While this example leads to N-arylated pyrazoles, it highlights the potential of transition metals to control the final substitution pattern. The regioselective synthesis of unsymmetrically substituted pyrazoles remains a significant challenge, and transition-metal catalysis offers promising solutions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Enaminone | Hydrazine | Aryl halide | Copper | 1,3-substituted pyrazole | nih.govbeilstein-journals.org |

| Terminal alkyne | Hydrazine | Carbon monoxide | Palladium | Pyrazole derivative | organic-chemistry.org |

| Hydrazones | Vicinal diols | Iron | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further functionalization can be achieved through various reactions, with electrophilic substitution on the pyrazole ring being a primary method for introducing new substituents.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the C4 position is the most electron-rich and sterically accessible, and therefore the primary site for electrophilic substitution. The isopropyl group at the C3 position is an electron-donating group, which further activates the ring towards electrophilic attack, particularly at the C4 position. The N1-H tautomer is generally the more stable form for 3-substituted pyrazoles. nih.gov

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Treatment of pyrazoles with a mixture of nitric acid and sulfuric acid typically introduces a nitro group at the C4 position.

Halogenation: Halogens such as bromine or chlorine can be introduced at the C4 position using appropriate halogenating agents, often in the presence of a Lewis acid.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group at the C4 position.

Friedel-Crafts Acylation and Alkylation: These reactions, while less common for pyrazoles due to potential complexation of the Lewis acid catalyst with the ring nitrogens, can be used to introduce acyl or alkyl groups, typically at the C4 position under specific conditions.

| Reaction | Reagent | Position of Substitution | Product |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-3-isopropyl-1H-pyrazole |

| Bromination | Br₂ | C4 | 4-Bromo-3-isopropyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | C4 | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions Involving Substituents

The pyrazole ring can be activated for nucleophilic substitution, particularly when substituted with appropriate functional groups. While the parent this compound is not primed for direct nucleophilic attack on the ring, the introduction of activating groups or conversion of existing substituents into leaving groups opens pathways for such transformations.

Research has shown that the C3 and C5 positions of the pyrazole scaffold are electrophilic in nature and can be targeted by nucleophiles. The presence of substituents can modulate the reactivity of the ring. For instance, the conversion of a substituent, such as a hydroxyl group at the 5-position, into a better leaving group would facilitate nucleophilic displacement.

A notable strategy for functionalizing pyrazoles involves a Pummerer-type coupling reaction. This metal-free approach utilizes sulfoxide (B87167) substituents to enable the regiospecific ortho-allylation of the pyrazole ring through a thio-Claisen rearrangement sequence. This methodology allows for the introduction of allylic and propargylic groups via C-H substitution.

Furthermore, studies on substituted pyrazole carboxylic acids have demonstrated that the carboxylic acid group can be converted into an acid chloride. This reactive intermediate readily undergoes nucleophilic substitution with various nucleophiles, including alcohols and amines, to yield the corresponding esters and amides.

Table 1: Examples of Nucleophilic Substitution Strategies on the Pyrazole Ring

| Strategy | Description | Potential Outcome for this compound Derivatives |

|---|---|---|

| Activation via Leaving Group | Introduction of a good leaving group (e.g., halide, tosylate) at a ring position. | Allows for displacement by a wide range of nucleophiles to introduce new functional groups. |

| Pummerer/Thio-Claisen Rearrangement | Utilizes a sulfoxide substituent to direct ortho-allylation or propargylation. | Functionalization at the C4-position with allylic or propargylic groups. |

| Modification of Carboxylic Acid Groups | Conversion of a carboxylic acid substituent to a more reactive acid chloride. | Enables the synthesis of ester and amide derivatives. |

Oxidation and Reduction Pathways of the Pyrazole Moiety

The pyrazole ring exhibits considerable stability towards both oxidation and reduction, a characteristic of its aromatic nature. However, under specific conditions, both the ring and its substituents can undergo these transformations.

Oxidation: The pyrazole ring itself is generally resistant to oxidation. nih.gov Strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4) tend to leave the ring intact while oxidizing alkyl side chains to their corresponding carboxylic acids. nih.gov This selectivity allows for the functionalization of substituents without destroying the core heterocyclic structure. For instance, an ethyl group on a pyrazole ring can be oxidized to a carboxylic acid group. Mechanistic studies have also explored oxidation-induced N-N coupling of precursor molecules like diazatitanacycles to form the pyrazole ring, highlighting the role of oxidation in the synthesis of the pyrazole core itself. nih.gov

Reduction: Unsubstituted pyrazole is relatively stable under both catalytic and chemical reducing conditions. beilstein-journals.org However, its derivatives can be reduced. For example, N-phenyl pyrazole can be reduced by sodium in ethanol (B145695) to yield the corresponding pyrazoline. nih.gov More generally, pyrazoles can be hydrogenated, first to pyrazolines and then to pyrazolidines, although this often requires forcing conditions. nih.gov The reduction of pyrazoles to 3-pyrazolines is a known transformation.

Table 2: Reactivity of the Pyrazole Moiety to Oxidation and Reduction

| Transformation | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Alkaline KMnO4 | Oxidation of alkyl side chains to carboxylic acids; pyrazole ring remains intact. nih.gov |

| Reduction | Sodium-ethanol (for N-phenyl derivative) | Reduction of the pyrazole ring to pyrazoline. nih.gov |

| Catalytic Hydrogenation | H2/Catalyst | Stepwise reduction to pyrazoline and then pyrazolidine. nih.gov |

Strategic Modifications of the Isopropyl Group

The isopropyl group at the C3 position of this compound offers a site for strategic chemical modifications. The methine (tertiary) carbon-hydrogen bond of the isopropyl group is analogous to a benzylic position, making it susceptible to oxidation and free-radical reactions.

Oxidation: The selective oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov This principle can be applied to the isopropyl group on the pyrazole ring. Using various transition metal catalysts (e.g., Cu, Co, Ni) in combination with oxidants like tert-butyl hydroperoxide or molecular oxygen, it is anticipated that the isopropyl group could be oxidized to a 2-(1H-pyrazol-3-yl)propan-2-ol or further to a 3-acetyl-1H-pyrazole. nih.gov These transformations provide a direct route to introduce ketone or alcohol functionality, which can serve as a handle for further synthetic elaborations.

Free-Radical Halogenation: The tertiary C-H bond of the isopropyl group is also a prime target for free-radical halogenation. Using reagents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN), it is possible to selectively introduce a halogen, such as bromine, at the methine position. The resulting 3-(2-bromo-2-propanyl)-1H-pyrazole is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Advancements in Green Chemistry Approaches for Pyrazole Synthesis

In recent years, the synthesis of pyrazole derivatives has increasingly shifted towards more sustainable and environmentally friendly methods. nih.govmdpi.com These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. nih.gov

Key advancements in the green synthesis of pyrazoles include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. beilstein-journals.org This technique has been successfully applied to the synthesis of various pyrazole derivatives.

Solvent-Free Reactions: Conducting reactions without a solvent (dry media) minimizes the use of volatile organic compounds, which are often toxic and environmentally harmful. nih.gov These reactions are typically carried out by grinding the reactants together or with minimal catalytic solvent.

Use of Green Solvents: When a solvent is necessary, the focus has shifted to environmentally benign options such as water, ethanol, or ionic liquids. Aqueous-based methods for pyrazole synthesis are becoming increasingly common.

Recyclable and Heterogeneous Catalysts: The development of solid-supported or recyclable catalysts minimizes waste and simplifies product purification. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which enhances atom economy and operational simplicity. beilstein-journals.org Several one-pot, multicomponent procedures for preparing substituted pyrazoles have been developed.

Table 3: Overview of Green Chemistry Strategies in Pyrazole Synthesis

| Green Chemistry Approach | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy for heating. | Faster reaction rates, higher yields, improved purity. beilstein-journals.org |

| Solvent-Free Conditions | Reactions conducted in the absence of a solvent. | Reduced waste, avoidance of toxic solvents. nih.gov |

| Aqueous Methods | Use of water as the reaction solvent. | Environmentally benign, safe, and inexpensive. |

| Recyclable Catalysts | Catalysts that can be recovered and reused. | Reduced catalyst waste, lower cost. nih.gov |

| Multicomponent Reactions | Combining multiple reactants in a single step. | High atom economy, operational simplicity, reduced waste. beilstein-journals.org |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as a cornerstone in the elucidation of the molecular architecture of 3-Isopropyl-1H-pyrazole, offering profound insights into its proton and carbon framework, the electronic environment of its nitrogen atoms, and the dynamic processes it undergoes in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within the this compound molecule. The chemical shifts, multiplicities, and coupling constants of the various protons offer definitive evidence for the presence of the isopropyl group and the pyrazole (B372694) ring.

The protons of the isopropyl group are characterized by a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The pyrazole ring protons at positions 4 and 5 exhibit distinct signals, typically appearing as doublets due to coupling with each other. The N-H proton of the pyrazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding and exchange processes.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 (pyrazole ring) | 6.22 | d | 2.3 |

| H-5 (pyrazole ring) | 7.50 | d | 2.3 |

| CH (isopropyl) | 3.03 | sept | 7.0 |

| CH₃ (isopropyl) | 1.27 | d | 7.0 |

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements the proton NMR data by providing a direct view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton.

The spectrum typically shows signals for the three distinct carbons of the pyrazole ring (C-3, C-4, and C-5) and the two different carbons of the isopropyl group (methine and methyl carbons). The chemical shift of C-3 is notably influenced by the attachment of the isopropyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3 (pyrazole ring) | 157.8 |

| C-4 (pyrazole ring) | 102.5 |

| C-5 (pyrazole ring) | 134.0 |

| CH (isopropyl) | 27.2 |

Note: Chemical shifts are referenced to TMS and can be influenced by the choice of solvent.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. In symmetrically substituted pyrazoles, the two nitrogen atoms are equivalent. However, in this compound, the C3-substituent renders the two nitrogen atoms (N-1 and N-2) magnetically non-equivalent. This results in two distinct signals in the ¹⁵N NMR spectrum, providing valuable information about the electronic distribution and tautomeric state of the molecule. The chemical shifts of N-1 (the pyrrole-type nitrogen) and N-2 (the pyridine-type nitrogen) are characteristically different.

Variable-Temperature NMR for Dynamic Processes and Equilibria

Variable-temperature (VT) NMR studies are crucial for investigating the dynamic processes occurring in this compound, particularly the phenomenon of annular tautomerism. This process involves the migration of the N-H proton between the two nitrogen atoms of the pyrazole ring.

At room temperature, this proton exchange is often rapid on the NMR timescale, resulting in averaged signals for the C-3/C-5 and H-4/H-5 positions in the ¹³C and ¹H NMR spectra, respectively. By lowering the temperature, this exchange can be slowed down, leading to the decoalescence of the averaged signals into separate signals for each of the two tautomers (this compound and 5-isopropyl-1H-pyrazole). This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomeric interconversion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the pyrazole ring, typically in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic isopropyl group will appear in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds will be observed at lower wavenumbers.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazole ring and the C-C bonds of the isopropyl group are often more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2970 |

| C=N / C=C Stretch (Ring) | 1400 - 1600 |

| C-H Bend | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The pyrazole ring, being an aromatic system, exhibits characteristic π → π* transitions. The position of the absorption maximum (λ_max) is influenced by the electronic nature of the substituents on the ring. The isopropyl group, being an electron-donating alkyl group, is expected to cause a slight bathochromic (red) shift compared to the unsubstituted pyrazole. The solvent can also play a role in the position and intensity of the absorption bands due to solvatochromic effects.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Ethanol (B145695) | ~215 | - |

Note: The exact values of λ_max and ε can vary depending on the solvent and the purity of the compound.

X-ray Crystallography for Definitive Molecular Geometries

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and crystal packing, which are crucial for understanding a molecule's physical and chemical behavior.

However, a thorough review of published scientific literature indicates that the specific crystal structure of this compound has not been reported. Consequently, detailed experimental data on its unit cell dimensions, space group, and precise atomic coordinates are not available at this time. While crystallographic data for more complex pyrazole derivatives exist, such as for 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, these cannot be extrapolated to define the exact geometry of the simpler this compound molecule researchgate.net. The determination of its crystal structure awaits future experimental investigation.

Based on the known planar structure of the pyrazole ring found in numerous other crystallographic studies, it is anticipated that the five-membered ring of this compound would be essentially planar chemspider.com. The isopropyl group attached at the C3 position would then adopt a specific conformation relative to this plane to minimize steric hindrance.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns under ionization. For this compound (C₆H₁₀N₂), the calculated molecular weight is 110.16 g/mol chemscene.comachemblock.com.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to display a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 110. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint, revealing key structural features. The fragmentation of pyrazoles is a well-studied process, typically involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the heterocyclic ring researchgate.netnist.gov. Additionally, the isopropyl substituent introduces its own characteristic fragmentation pathways.

The primary fragmentation processes anticipated for this compound are:

Loss of a Methyl Radical: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃, 15 Da). This cleavage results in the formation of a stable secondary cation, which would be observed as a prominent peak at m/z 95.

Loss of the Isopropyl Group: Cleavage of the bond between the pyrazole ring and the isopropyl group can lead to the formation of a pyrazolyl cation at m/z 67 or a stable isopropyl cation at m/z 43. The latter is often a significant peak in the spectra of isopropyl-containing molecules.

Ring Fragmentation: Following the characteristic fragmentation of the pyrazole core, the molecular ion or subsequent fragment ions can lose a molecule of HCN (27 Da) or N₂ (28 Da) researchgate.net. For instance, the loss of HCN from the molecular ion would yield a fragment at m/z 83.

The predicted key fragments for this compound are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formula of Ion | Common Fragmentation Pathway |

| 110 | Molecular Ion [M]⁺ | [C₆H₁₀N₂]⁺ | - |

| 95 | [M - CH₃]⁺ | [C₅H₇N₂]⁺ | Loss of a methyl radical from the isopropyl group |

| 83 | [M - HCN]⁺ | [C₅H₉N]⁺ | Loss of hydrogen cyanide from the pyrazole ring |

| 67 | [M - C₃H₇]⁺ | [C₃H₃N₂]⁺ | Loss of the isopropyl radical |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

No specific Density Functional Theory (DFT) studies detailing the electronic structure and stability of 3-Isopropyl-1H-pyrazole were found. While DFT is a common method to investigate the structural and electronic properties of pyrazole (B372694) derivatives, published research has focused on other substituted pyrazoles researchgate.netnih.govnih.gov. These studies often use functionals like B3LYP to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO) to predict stability and reactivity, but the specific data for this compound is not available.

Molecular Dynamics Simulations and Conformational Analysis

There is no available research that has employed molecular dynamics (MD) simulations to analyze the conformational landscape of this compound. MD simulations are powerful tools for understanding the dynamic behavior and conformational preferences of molecules, particularly for flexible substituents like the isopropyl group nih.govresearchgate.nettandfonline.com. However, such simulations have not been reported for this specific compound.

Quantum Chemical Studies of Reactivity and Reaction Mechanisms

Quantum chemical studies predicting the reactivity and elucidating reaction mechanisms involving this compound are absent from the current scientific literature. The pyrazole ring itself is known to have versatile reactivity, with specific sites prone to electrophilic or nucleophilic attack nih.gov. Quantum chemical methods are frequently used to rationalize these reactivity patterns in substituted pyrazoles, but no such analysis has been published for the 3-isopropyl derivative researchgate.net.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for this compound have not been reported. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are often used to predict NMR spectra, which can be a powerful tool for structural elucidation when compared with experimental data researchgate.netiu.edu.sa. Similarly, calculated vibrational frequencies are used to assign bands in experimental IR and Raman spectra. While the methodology is well-established for pyrazoles, specific calculations for this compound are not available iu.edu.samdpi.com.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. MEP analysis is a valuable computational tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack researchgate.netresearchgate.net. The red, electron-rich regions typically indicate sites for electrophilic attack, while blue, electron-poor regions suggest sites for nucleophilic attack. This analysis has been performed on other pyrazole compounds but not on the title molecule nih.gov.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis for this compound is not available in published research. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and delocalization effects within the molecule researchgate.netresearchgate.net. While NBO studies have been conducted on various pyrazole derivatives to understand donor-acceptor interactions, this information is absent for this compound researchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

There are no published studies that use Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitations and predict the UV-Vis absorption spectra of this compound. TD-DFT is the standard method for calculating excited-state properties and understanding the nature of electronic transitions (e.g., π → π*) in molecules researchgate.netnih.goveurjchem.comnih.gov. This analysis is crucial for predicting the optical properties of compounds, but data for this compound is currently unavailable.

Tautomerism and Isomerism in 3 Isopropyl 1h Pyrazole Systems

Annular Prototropic Tautomerism (1H- and 2H- forms)

Pyrazole (B372694) systems exhibit a form of prototropic tautomerism known as annular tautomerism, where a proton migrates between the two adjacent nitrogen atoms of the heterocyclic ring. nih.gov In N-unsubstituted pyrazoles, this results in a dynamic equilibrium between two distinct tautomeric forms.

For 3-isopropyl-1H-pyrazole, this equilibrium involves two tautomers:

This compound : In this form, the hydrogen atom is bonded to the nitrogen at position 1 (N1), and the isopropyl group is at position 3 (C3).

5-isopropyl-1H-pyrazole : In this form, the proton has shifted to the nitrogen at position 2 (N2), which, according to IUPAC nomenclature for the pyrazole ring, means the hydrogen is on N1 and the isopropyl group is now at position 5 (C5). The N-H group's nitrogen is designated as position 1. nih.gov

The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Theoretical studies on a wide range of pyrazole derivatives have shown that electron-donating groups, such as alkyl groups like isopropyl, generally prefer the C3 position. nih.gov This suggests that for this compound, the 3-isopropyl tautomer is likely the more stable and abundant form in the equilibrium mixture.

Experimental Methodologies for Tautomerism Resolution

Several experimental techniques are employed to investigate and resolve the tautomeric equilibrium in pyrazole derivatives. nih.gov The choice of method often depends on the state of the sample (solution or solid) and the rate of interconversion between the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for studying tautomerism in solution. nih.gov

Proton (¹H) and Carbon-¹³ (¹³C) NMR : In many cases, the proton exchange between the nitrogen atoms is rapid at room temperature. This leads to averaged signals in the NMR spectrum, making it challenging to distinguish between the individual tautomers. mdpi.com However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to observe separate signals for each tautomer. fu-berlin.de The ratio of the tautomers can then be determined by integrating these distinct signals. fu-berlin.de

Nitrogen-¹⁵ (¹⁵N) NMR : This technique is particularly sensitive to the chemical environment of the nitrogen atoms. The chemical shifts of the nitrogen atoms are different in each tautomer, providing direct evidence of the equilibrium. mdpi.com Studies have shown that nitrogen chemical shifts are dependent on solvent polarity and acidity, making solvents like DMSO, acetone, or chloroform (B151607) preferable for these analyses. nih.gov

X-Ray Crystallography : This method provides unambiguous structural information for compounds in the solid state. mdpi.com By analyzing the crystal structure, it is possible to determine which specific tautomer is present in the crystalline form. nih.gov For example, studies on analogous 3(5)-disubstituted pyrazoles have definitively identified the dominant tautomer in the solid phase through X-ray diffraction. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy can also be used to study proton transfer processes and tautomerism in pyrazole systems. nih.gov The stretching frequencies of the N-H bond and other characteristic vibrations within the ring can differ between tautomers, providing insight into the equilibrium.

| Experimental Technique | Information Provided | Application to Tautomerism |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Provides structural information and quantitative ratios of species in solution. fu-berlin.de | At low temperatures, it can resolve separate signals for the 1H- and 2H- tautomers, allowing for the determination of the equilibrium constant. fu-berlin.de |

| X-Ray Crystallography | Determines the precise atomic arrangement in a solid crystal. mdpi.com | Unambiguously identifies which tautomer (3-isopropyl or 5-isopropyl form) is present in the solid state. nih.gov |

| IR Spectroscopy | Measures molecular vibrations, including N-H bond stretching. nih.gov | Can detect differences in vibrational modes between the two tautomers, indicating the presence of an equilibrium. nih.gov |

Theoretical Approaches to Tautomeric Equilibria and Relative Stabilities

Computational chemistry provides powerful tools for predicting the relative stabilities of tautomers and understanding the factors that govern the tautomeric equilibrium. These theoretical approaches complement experimental findings by providing energy calculations for each tautomer.

Density Functional Theory (DFT) : Modern computational studies frequently use DFT methods to calculate the energies of different tautomers.

Calculations are performed on the optimized geometries of both the this compound and 5-isopropyl-1H-pyrazole tautomers. mdpi.com

Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly used to achieve accurate energy predictions. nih.govmdpi.com

The tautomer with the lower calculated total energy is predicted to be the more stable and therefore the major component at equilibrium.

These calculations can be performed for molecules in the gas phase or by incorporating a solvent model to simulate solution conditions. nih.gov The inclusion of solvent effects is critical, as the polarity and proticity of the solvent can significantly influence the tautomeric equilibrium by preferentially stabilizing one tautomer over the other. nih.gov For instance, a more polar tautomer is expected to be more stable in a polar solvent. nih.gov Theoretical studies have confirmed that factors such as intramolecular hydrogen bonds and intermolecular interactions with the solvent have a considerable influence on which tautomer is favored. mdpi.com

| Theoretical Method | Purpose | Key Findings for Pyrazoles |

| Density Functional Theory (DFT) | Calculates the relative energies and stabilities of the 3- and 5-isopropyl tautomers. | Electron-donating groups tend to stabilize the 3-substituted tautomer. nih.gov Solvent polarity can shift the equilibrium. nih.gov |

| Semi-empirical Methods (e.g., INDO) | Older methods used to estimate tautomeric ratios, often incorporating experimental data. nih.gov | Provided early insights into tautomer stability, concluding that the 3-substituted tautomer is generally more stable. nih.gov |

Regiochemical Assignment Challenges in Pyrazole Derivatives

The existence of annular tautomerism presents significant challenges in the regiochemical assignment of asymmetrically substituted pyrazoles like this compound. nih.gov Because the two tautomers are in rapid equilibrium in solution, it is often difficult to definitively assign the structure based on standard spectroscopic methods alone. mdpi.com

The primary challenges include:

Averaged NMR Spectra : At typical measurement temperatures, the rapid interconversion of the 3-isopropyl and 5-isopropyl forms leads to time-averaged signals in both ¹H and ¹³C NMR spectra. This means that the observed chemical shifts for the ring protons and carbons are a weighted average of the shifts for the two individual tautomers, which can complicate unambiguous structural assignment. mdpi.com

Ambiguity in Reactions : When using N-unsubstituted pyrazoles as starting materials for reactions such as N-alkylation, tautomerism can lead to a mixture of products. The incoming electrophile can attack either of the two nitrogen atoms, resulting in the formation of both 1,3- and 1,5-disubstituted pyrazole regioisomers. The ratio of these products depends on the reaction conditions and the inherent stability of the intermediate tautomeric forms. This lack of regioselectivity can complicate synthetic strategies.

Resolving these challenges often requires a combination of the experimental and theoretical methods described previously, such as low-temperature NMR to resolve the individual tautomers or X-ray crystallography to determine the structure of a solid derivative. nih.govfu-berlin.de

Biological and Medicinal Chemistry Research Applications

Role of 3-Isopropyl-1H-pyrazole as a Privileged Scaffold in Contemporary Drug Discovery

The pyrazole (B372694) ring system is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.govsemanticscholar.orgnih.govresearchgate.net This designation refers to a molecular framework that is not only synthetically accessible but also capable of providing ligands for a diverse range of biological targets through targeted modifications. researchgate.netmdpi.com The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, embodies these characteristics, possessing favorable drug-like properties that have led to its incorporation into numerous clinically approved pharmaceuticals. nih.govmdpi.commdpi.com

Derivatives of pyrazole are particularly prominent in the development of kinase inhibitors for oncology. nih.govnih.govmdpi.com Within this class, the this compound moiety serves as a critical and versatile building block. This specific scaffold provides a stable, modifiable core that allows medicinal chemists to systematically alter its structure to optimize interactions with the active sites of various enzymes and receptors, thereby enhancing potency and selectivity. nih.govmdpi.com Its utility is demonstrated in the successful design of targeted therapies for a multitude of diseases, confirming its status as a valuable component in modern drug discovery.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are instrumental in the rational design of new therapeutic agents, providing critical insights into how molecular structure correlates with biological function. For derivatives based on the this compound core, SAR investigations have been pivotal in optimizing their potency and target selectivity. nih.govnih.gov These studies involve the systematic modification of substituents at different positions of the pyrazole ring and its associated chemical structures to map and understand the key molecular interactions with a target protein.

For example, in the development of inhibitors for meprin metalloproteases, alterations at the 3- and 5-positions of the pyrazole scaffold were shown to significantly influence inhibitory activity. A 3,5-diphenylpyrazole (B73989) derivative displayed high potency against meprin α; however, replacing a phenyl group with a smaller methyl substituent led to a decrease in activity, while a cyclopentyl group maintained a similar level of potency. nih.gov In the context of kinase inhibitors, even minor modifications to the pyrazole ring can profoundly impact the compound's selectivity profile across the kinome. mdpi.com Specifically for RET kinase inhibitors, SAR exploration led to the identification of a 5-aminopyrazole-4-carboxamide scaffold that not only enhanced potency against wild-type and mutant forms of the enzyme but also improved metabolic stability. nih.gov Such studies provide a clear roadmap for the rational design of next-generation therapeutic agents built upon the this compound framework. nih.gov

Enzyme and Receptor Inhibition Studies

The this compound scaffold has been extensively explored as a core component in the design of inhibitors for various enzymes and receptors implicated in human diseases.

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme that regulates cell cycle progression; its dysregulation is a common feature in many human cancers, making it a prime target for anticancer therapies. mdpi.com The this compound framework has been successfully integrated into molecules designed to inhibit CDK2. Research has yielded potent inhibitors, such as a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines. nih.gov Within this series, compounds featuring hydroxyalkylamine substitutions at the 5-position demonstrated potent inhibition of CDK2 with IC₅₀ values in the low nanomolar range and exhibited high selectivity for CDKs over other protein kinases. nih.gov

Further studies have produced novel chemotypes, including N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which act as highly potent CDK2 inhibitors with inhibitory constants (Kᵢ) reaching into the single-digit nanomolar range. mdpi.com Molecular modeling has been used to clarify the binding interactions of these pyrazole-based compounds within the ATP-binding pocket of CDK2, supporting their promise as lead candidates for further preclinical and clinical development. nih.govrsc.org

Table 1: CDK2 Inhibition by Pyrazole Derivatives

| Compound Series | Key Structural Feature | Biological Activity (CDK2) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-d]pyrimidines | 3-isopropyl, 5-hydroxyalkylamine substituent | Low nanomolar IC₅₀ values | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | N-(1H-pyrazol-4-yl) at C2, 4-(1-methyl-1H-pyrazol-4-yl) at C4 | Kᵢ = 0.005 µM | mdpi.com |

| Di-amino pyrazole derivatives | CAN508 | IC₅₀ = 0.35 µM | nih.gov |

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase, and activating mutations in this gene are known drivers of certain types of thyroid and lung cancers. nih.gov The this compound scaffold has proven effective in the design of specific and potent RET kinase inhibitors. A notable example is the discovery of 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (compound 15l), which was identified as a highly selective RET inhibitor. nih.gov This compound demonstrated significant potency against both the wild-type RET kinase and its clinically important V804M gatekeeper mutant, which confers resistance to some kinase inhibitors. nih.gov

The development of this inhibitor was guided by SAR studies aimed at improving the metabolic stability of an earlier pyrazolopyrimidine lead series. nih.gov Molecular modeling has provided further insights, revealing critical binding interactions between the pyrazole-based inhibitors and key amino acid residues, such as Ala807, in the RET kinase active site. nih.gov These findings highlight the strategic value of the this compound scaffold for creating targeted therapies against RET-driven malignancies. nih.gov

Table 2: RET Kinase Inhibition by a this compound Derivative

| Compound | Target | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (15l) | Wild-Type RET | 44 nM | nih.gov |

| RET (V804M mutant) | 252 nM | nih.gov |

The cyclooxygenase (COX) enzymes, with their primary isoforms COX-1 and COX-2, are responsible for the synthesis of inflammatory mediators called prostaglandins. nih.gov While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced by inflammatory stimuli. Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs that have a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govrjpn.org The pyrazole ring is a privileged scaffold found in several highly successful selective COX-2 inhibitors, including the well-known drug Celecoxib. ufrj.brdovepress.com

The diaryl heterocycle motif, where a central pyrazole ring is substituted with two aryl groups, is a common structural template for achieving COX-2 selectivity. acs.org This arrangement allows the molecule to fit snugly within the larger, more accommodating active site of the COX-2 enzyme. rjpn.org Studies on novel polysubstituted pyrazoles have demonstrated significant anti-inflammatory activity and selective COX-2 inhibition, with some derivatives showing selectivity indices comparable to that of Celecoxib. nih.gov SAR studies consistently show that the nature and position of substituents on both the pyrazole core and its flanking aryl rings are crucial for optimizing potency and COX-2 selectivity. dovepress.com

Table 3: COX-2 Inhibition by Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Bipyrazole analog 10 | >100 | 12.77 | >7.83 | nih.gov |

| Pyranopyrazole analog 27 | >100 | 13.96 | >7.16 | nih.gov |

| Celecoxib (Reference) | 3.82 | 0.44 | 8.68 | nih.gov |

The Farnesoid X Receptor (FXR) is a ligand-activated nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis. amegroups.org Agonists of FXR are being actively pursued as therapeutic agents for chronic liver conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC). amegroups.orgnih.gov The development of non-steroidal FXR agonists has involved the exploration of diverse chemical scaffolds to achieve desired potency and safety profiles.

While the pyrazole scaffold is a mainstay in kinase inhibitor design, its application to FXR modulation is an emerging area of research. The design of potent FXR agonists often focuses on mimicking the structural and electronic features of natural ligands, such as the bile acid chenodeoxycholic acid (CDCA), to effectively activate the receptor. amegroups.org Although specific examples of this compound-based FXR modulators are not as widely reported as for other targets, the inherent versatility and favorable drug-like properties of the pyrazole scaffold make it a plausible candidate for future exploration in the design of novel, non-steroidal FXR agonists. researchgate.net

Heat Shock Protein 90 (HSP90) Inhibition

The molecular chaperone Heat Shock Protein 90 (HSP90) is a critical target in cancer therapy due to its role in stabilizing proteins that promote the growth and survival of cancer cells. nih.gov Derivatives of pyrazole have emerged as a notable class of HSP90 inhibitors. nih.gov

A novel series of HSP90 inhibitors featuring a pyrazolo[3,4-b]pyridine structure has been developed. nih.gov One such derivative, TAS-116, has been identified as a potent and selective inhibitor of HSP90α and HSP90β. nih.gov X-ray crystallography has revealed a unique binding mode for these types of compounds at the N-terminal ATP binding site of HSP90. nih.gov

Furthermore, structure-based design has led to the creation of potent pyrazole amide and isoxazole (B147169) amide analogues that act as HSP90 inhibitors. york.ac.uk Computational studies, including 3-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been employed to guide the discovery of novel aminopyrazole analogs as HSP90 inhibitors with potential antifungal applications. rsc.org These theoretical models provide insights into the structural modifications that can enhance inhibitory activity. rsc.org Molecular docking and dynamics simulations have further elucidated the interactions between these pyrazole derivatives and key amino acid residues within the HSP90 binding site, such as Asp82, Thr174, and Leu37, which are crucial for binding affinity. rsc.org

Investigation of Diverse Biological Activities and Molecular Mechanisms

Anti-inflammatory Potential and Associated Biochemical Pathways

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net The selective inhibition of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins, is a key mechanism of action for some pyrazole-containing anti-inflammatory drugs. researchgate.net

Research has demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, some synthesized compounds have shown anti-inflammatory activity comparable to established drugs like indomethacin. nih.gov Similarly, other novel pyrazole derivatives have displayed anti-inflammatory potential on par with diclofenac (B195802) sodium. nih.govnih.gov The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rodents. researchgate.netnih.gov

| Compound Type | Mechanism of Action | Standard Drug Comparison | Evaluation Model |

|---|---|---|---|

| Pyrazole Derivatives | COX-2 Inhibition | Indomethacin | Carrageenan-induced edema |

| Novel Pyrazole Analogues | Not specified | Diclofenac Sodium | Carrageenan-induced paw edema |

Antimicrobial and Antifungal Properties against Pathogenic Organisms

The pyrazole scaffold is a core component in the development of new antimicrobial and antifungal agents. mdpi.comnih.gov Numerous studies have reported the efficacy of pyrazole derivatives against a range of pathogenic microorganisms. mdpi.com

Newly synthesized heterocyclic compounds containing the pyrazole moiety have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain pyrazole derivatives have shown notable activity against Escherichia coli (Gram-negative) and Streptococcus epidermidis (Gram-positive). nih.gov

In the realm of antifungal research, pyrazole derivatives have demonstrated promising results. One study found that a specific pyrazole derivative was highly active against Aspergillus niger. nih.gov The development of pyrazole-based fungicides is an active area of research, with several commercial fungicides already incorporating this heterocyclic ring. nih.gov These compounds often act by disrupting the energy cycle within the fungus or by inhibiting mitochondrial complex II. nih.gov

| Organism Type | Specific Pathogen | Activity |

|---|---|---|

| Gram-negative Bacteria | Escherichia coli | High |

| Gram-positive Bacteria | Streptococcus epidermidis | High |

| Fungus | Aspergillus niger | High |

Anticancer Activity and Cellular Pathway Modulation

Pyrazole derivatives have shown considerable potential as anticancer agents, acting through a variety of cellular mechanisms. researchgate.netresearchgate.net These mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of microtubule function. researchgate.net

One area of focus has been the development of 1,3,5-trisubstituted-1H-pyrazole derivatives as potential inhibitors of Bcl-2, a key protein that regulates apoptosis. rsc.orgnih.gov By inhibiting Bcl-2, these compounds can activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to the elimination of cancer cells. rsc.orgnih.gov Some of these derivatives have also been shown to induce DNA damage, further contributing to their cytotoxic effects. rsc.orgnih.gov

In studies on triple-negative breast cancer, a novel pyrazole compound, PTA-1, demonstrated potent cytotoxicity. nih.gov The mechanism of action for PTA-1 was found to involve the induction of apoptosis, cell cycle arrest in the S and G2/M phases, and the inhibition of tubulin polymerization, which is crucial for cell division. nih.gov Another study on triple-negative breast cancer cells found that a pyrazole derivative induced apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3. waocp.org

| Cancer Type | Compound Type | Cellular Mechanism |

|---|---|---|

| Breast, Lung, Prostate | 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 inhibition, apoptosis activation, DNA damage |

| Triple-Negative Breast Cancer | Pyrazole PTA-1 | Apoptosis induction, cell cycle arrest, tubulin polymerization inhibition |

| Triple-Negative Breast Cancer | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | ROS generation, caspase 3 activation, apoptosis induction |

Antioxidant Effects and Radical Scavenging Mechanisms

The antioxidant properties of pyrazole derivatives have been a subject of investigation, with studies focusing on their ability to scavenge free radicals. nih.gov The mechanism of action for these antioxidant effects is often through the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant activity of these compounds. researchgate.netjmchemsci.com Research has shown that certain 4,5-dihydropyrazole-1-carbothioamide derivatives exhibit good antioxidant activity in this assay. nih.gov The presence of electron-donating groups on the pyrazole structure can enhance their radical scavenging capabilities. researchgate.net

Molecular Docking and Computational Analysis of Ligand-Target Interactions

Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a ligand to a target protein. biointerfaceresearch.com This method has been instrumental in understanding the interactions between pyrazole derivatives and various biological targets. nih.govresearchgate.net

Docking studies have been employed to investigate the interactions of pyrazole derivatives with receptor tyrosine kinases and protein kinases, which are important targets in cancer therapy. nih.govresearchgate.net These studies have shown that pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming hydrogen bonds and other favorable interactions. nih.govresearchgate.net The results from these computational analyses provide a theoretical framework for the rational design of new and more potent pyrazole-based inhibitors. nih.govresearchgate.net

In the context of HSP90 inhibition, molecular docking has been used to explore the binding modes of aminopyrazole analogs within the ATP-binding site of the protein. rsc.org These simulations have revealed that hydrogen bonds, Pi-S stacking, and hydrophobic interactions are key to the binding of these inhibitors. rsc.org Similarly, molecular docking has been used to study the interactions of pyrazole-carboxamides with carbonic anhydrase, highlighting the importance of interactions with a zinc ion in the active site for inhibitory activity. nih.gov

Advanced Materials Science and Supramolecular Chemistry Applications

Development of Materials with Tailored Electronic and Optical Properties

While 3-Isopropyl-1H-pyrazole itself is not typically fluorescent, its derivatives are instrumental in the development of materials with significant electronic and optical activities. The pyrazole (B372694) scaffold is a versatile platform for creating fluorophores, and its derivatives have been explored for applications in photovoltaics and electroluminescence. mdpi.comnih.gov

The photophysical properties of pyrazole derivatives can be finely tuned through chemical modifications. For instance, the introduction of phenyl groups to a pyrazoloquinoline core can induce photoinduced charge transfer (ICT) processes, which govern the fluorescence emissions of the material. mdpi.com The ICT mechanism is a key theme in the photophysics of pyrazole derivatives, often involving charge transfer from one of the ring's nitrogen atoms to a carbon atom, a process that is sensitive to the polarity of the solvent. researchgate.netrsc.org

Research on pyrazoline derivatives, which are structurally related to pyrazoles, has shown that these compounds can exhibit excellent blue photoluminescence, fluorescence, and electroluminescence, making them candidates for use as emitters in optical and electronic devices. researchgate.net Furthermore, complexes of pyrazole derivatives with metal ions, such as Copper(I), can be highly emissive, with their photoluminescent efficiency being dramatically dependent on the surrounding ligands. nih.gov

Table 1: Optical Properties of Selected Pyrazole Derivatives

| Compound Type | Key Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Phenyl-decorated Pyrazoloquinolines | Photoinduced Charge Transfer (ICT) | Fluorescence Emission | Electroluminescence | mdpi.com |

| Pyrazoline Derivatives | Intramolecular Charge Transfer | Blue Photoluminescence | Electroluminescent Emitters | researchgate.net |

| Cu(I) Pyrazole-Pyridine Complexes | Ligand-Dependent Emission | Bright Yellow-Green Emission (Solid State) | Emissive Materials | nih.gov |

Supramolecular Assemblies and Coordination Chemistry with Metal Ions

The pyrazole moiety is a highly effective structural motif for building complex supramolecular assemblies and for coordinating with metal ions. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating the formation of predictable patterns like dimers, trimers, tetramers, and chain-like structures (catemers). researchgate.net Additionally, π–π stacking interactions between pyrazole rings contribute to the stability of these assemblies, which can be harnessed in polymerization processes to create materials with programmed shapes, such as anisotropic microgels. nih.gov

In coordination chemistry, pyrazole and its derivatives are valued for their versatility as ligands. researchgate.netresearchgate.net The specific inclusion of the isopropyl group on the pyrazole ring has been demonstrated in ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. This ligand coordinates with transition metals such as zinc(II) and copper(II) to form complexes with distinct geometries, such as distorted trigonal pyramidal structures. mdpi.com The N-H groups on the pyrazole rings in these complexes can form hydrogen bonds with other components in the crystal lattice, further stabilizing the structure. mdpi.com The tetra(3-isopropylpyrazolyl)borate ligand is another example, which forms complexes with Ni(II) and Cu(II) where the coordination mode depends on the reaction stoichiometry. researchgate.net

Table 2: Coordination Complexes Featuring Isopropyl-Pyrazole Ligands

| Ligand | Metal Ion | Resulting Complex | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zn(II) | [ZnCl₂(L)] | Distorted trigonal pyramidal geometry | mdpi.com |

| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Cu(II) | [CuCl₂(L)] | Distorted trigonal pyramidal geometry | mdpi.com |

| Tetra(3-iso-propylpyrazol-1-yl)borate | Ni(II) | LNiCl, L₂Ni | Varying coordination modes (κ³ and κ²) | researchgate.net |

| Tetra(3-iso-propylpyrazol-1-yl)borate | Cu(II) | LCuCl(5-iPrpzH) | κ³ coordination with a released pyrazole | researchgate.net |

Integration into Metal-Organic Frameworks (MOFs) for Advanced Applications

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. The deprotonated form of pyrazole, pyrazolate, is an excellent linker for creating highly stable MOFs. The robustness of the metal-pyrazolate coordination bond, particularly with borderline metal ions like Ni²⁺, Cu²⁺, and Co²⁺, contributes to the exceptional chemical and thermal stability of these frameworks. nih.govacs.org

Pyrazolate-based MOFs have demonstrated significant potential in various applications. Their inherent porosity and the chemical nature of the pyrazolate linkers make them suitable for gas storage and separation. acs.org For example, MOFs constructed with an acetylene-bis-pyrazolate linker show high uptake of H₂ and CO₂. acs.org The stability of pyrazolate MOFs also makes them promising candidates for heterogeneous catalysis. A copper-pyrazolate MOF, PCN-300, has shown outstanding stability across a wide pH range and high catalytic activity in C-H bond activation reactions. nih.govacs.org

While specific examples of MOFs built from this compound are not yet prominent in the literature, the fundamental properties of the pyrazolate structure suggest its suitability for such applications. The isopropyl group could be used to tune the pore environment of the MOF, potentially enhancing its hydrophobicity and influencing its selective adsorption of guest molecules. The established principles of MOF chemistry indicate that 3-isopropylpyrazolate is a viable candidate for creating novel, functional porous materials. rsc.orgresearchgate.net

Catalytic Applications of 3 Isopropyl 1h Pyrazole Derivatives

Ligand Design for Homogeneous Metal-Catalyzed Transformations

The N-heterocyclic nature of 3-isopropyl-1H-pyrazole makes it an excellent building block for the synthesis of ligands for transition metal catalysts. The nitrogen atoms can coordinate to a metal center, while the isopropyl group can influence the steric environment around the metal, thereby affecting the substrate approach and the selectivity of the catalytic transformation.

A notable example of a ligand derived from this compound is 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. mdpi.com This tridentate "pincer" ligand is synthesized through the condensation of 2,6-diacetylpyridine (B75352) with ethyl 3-methyl-2-oxobutanoate, followed by cyclization with hydrazine (B178648). The resulting ligand features a central pyridine (B92270) ring flanked by two 5-isopropyl-1H-pyrazole units. This specific substitution pattern has been shown to be synthetically accessible. mdpi.com

Transition metal complexes of this isopropyl-substituted bis(pyrazolyl)pyridine ligand have been synthesized and characterized. For instance, reaction with zinc(II) and copper(II) halides affords the corresponding metal complexes. mdpi.com While the direct catalytic applications of the 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine complexes are still an emerging area of research, the broader class of bis(pyrazolyl)pyridine ligands has been successfully employed in a range of catalytic reactions. These include oxidation, hydrogenation, and carbon-carbon bond-forming reactions. The steric bulk of the isopropyl groups in 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine is anticipated to play a crucial role in dictating the coordination geometry and reactivity of the corresponding metal catalysts.

Furthermore, simpler pyrazole (B372694) derivatives, including those with various alkyl substituents, have been demonstrated to act as effective ancillary ligands in catalysis. For example, in the titanium isopropoxide-catalyzed ring-opening polymerization of L-lactide, the addition of pyrazole derivatives as ligands has been shown to significantly enhance the catalytic activity. nih.gov The use of pyrazole ligands can lead to a multifold increase in the rate of polymerization compared to the use of the titanium alkoxide alone. nih.govrsc.orgscispace.com This enhancement is attributed to a cooperative effect between the pyrazole ligand and the titanium center. While these studies did not specifically use this compound, the results strongly suggest that it could similarly function as an effective ligand in such polymerization systems.

Table 1: Examples of Pyrazole-Derived Ligands in Homogeneous Catalysis

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zn(II), Cu(II) | Potential for various catalytic transformations | mdpi.com |

| Substituted Pyrazoles | Ti(IV) | Ring-Opening Polymerization of L-lactide | nih.gov |

Organocatalytic Systems Incorporating Pyrazole Scaffolds

The pyrazole scaffold is not only useful in metal-based catalysis but also serves as a core structure in the design of purely organic catalysts. The ability of the pyrazole ring to participate in hydrogen bonding and its tunable electronic properties make it an attractive component of organocatalytic systems, particularly in asymmetric synthesis.

Chiral derivatives of pyrazole have been synthesized and investigated as organocatalysts for various asymmetric reactions. For instance, chiral pyrazole-centered carboxamides, carboxylates, and thioureides have been prepared and successfully employed as catalysts in the asymmetric Henry reaction, which is the addition of a nitroalkane to an aldehyde or ketone. mjcce.org.mkmjcce.org.mk In these studies, the pyrazole moiety is typically functionalized with chiral amino alcohols to create a chiral environment around the catalytic site. mjcce.org.mkmjcce.org.mk

The research in this area has demonstrated that by carefully selecting the chiral auxiliary and the substituents on the pyrazole ring, good to excellent yields and enantioselectivities can be achieved in the catalyzed reactions. mjcce.org.mkmjcce.org.mk While these studies have not specifically reported the use of a this compound core, the principles of catalyst design are directly applicable. The steric and electronic influence of the isopropyl group at the 3-position could be exploited to modulate the catalytic performance. It is conceivable that the isopropyl group could enhance the stereochemical communication between the catalyst and the substrates, potentially leading to improved enantioselectivity.

Table 2: Application of Chiral Pyrazole Derivatives in Organocatalysis

| Pyrazole Derivative Type | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|

| Chiral Pyrazole-3-carboxamides | Asymmetric Henry Reaction | Good yields and enantiomeric excesses achieved. | mjcce.org.mkmjcce.org.mk |

| Chiral Pyrazole-3-carboxylates | Asymmetric Henry Reaction | Catalyst structure influences stereoselectivity. | mjcce.org.mkmjcce.org.mk |

| Chiral Pyrazole-3-thioureides | Asymmetric Henry Reaction | Optimization of reaction conditions is crucial. | mjcce.org.mkmjcce.org.mk |

Heterogeneous Catalysis and Pyrazole-Functionalized Support Materials

The immobilization of catalytically active species onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. Pyrazole derivatives, including this compound, can be functionalized and anchored to various support materials, such as silica (B1680970), polymers, or nanoparticles, to create novel heterogeneous catalysts.

The functionalization of support materials with pyrazole moieties allows for the subsequent coordination of metal ions, creating solid-supported single-site catalysts. This approach combines the advantages of homogeneous catalysis, such as high activity and selectivity, with the practical benefits of heterogeneous catalysis, including ease of separation and reusability. For example, silica gel-bound enaminones and their copper(II) complexes, which can be conceptually related to functionalized pyrazoles, have been used as heterogeneous catalysts for [3+2] cycloaddition reactions to synthesize pyrazolo[1,2-a]pyrazoles. nih.gov

Another approach involves the incorporation of pyrazole-containing building blocks into the structure of metal-organic frameworks (MOFs). uchicago.edu MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them excellent platforms for heterogeneous catalysis. By using pyrazole-dicarboxylate linkers, for instance, it is possible to construct MOFs with catalytically active metal nodes or with functionalized pores that can act as catalytic sites. The isopropyl group in a this compound-based linker could influence the topology of the resulting MOF and the steric accessibility of the catalytic sites within the framework.

While specific examples of heterogeneous catalysts derived from this compound are not yet extensively reported, the existing literature on pyrazole-functionalized materials provides a clear roadmap for future research in this area. The synthesis of pyrazole-functionalized silicas, resins, or MOFs incorporating the this compound unit is a promising direction for the development of new and efficient heterogeneous catalysts.

Agricultural and Environmental Chemical Research Mechanistic Focus

Role as Nitrification Inhibitors and Mitigation of Nitrogenous Greenhouse Gas Emissions

The pyrazole (B372694) functional group is central to the efficacy of several agricultural nitrification inhibitors (NIs). While specific research on 3-Isopropyl-1H-pyrazole is limited in this application, extensive studies on structurally related dimethylpyrazole (DMP) compounds, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP), provide a clear mechanistic framework. These compounds effectively slow the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a two-step process known as nitrification.

The primary mechanism of action for pyrazole-based inhibitors is the targeted suppression of ammonia-oxidizing bacteria (AOB) and archaea (AOA). This is achieved through the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. Research has revealed that DMP-based compounds act as copper chelators. nih.gov They form stable complexes with copper (Cu²⁺) ions, which are indispensable cofactors for the AMO enzyme. nih.gov By sequestering copper, the inhibitor effectively deactivates the enzyme, thereby delaying ammonium oxidation. nih.gov

This delay in nitrification has significant environmental benefits. By keeping nitrogen in the less mobile ammonium form for a longer period, it reduces the pool of nitrate available for leaching into groundwater. nih.govresearchgate.net More importantly, it mitigates the emission of nitrous oxide (N₂O), a potent greenhouse gas. N₂O is produced during both nitrification (by AOB) and denitrification (the conversion of nitrate to nitrogen gas by denitrifying bacteria). By limiting the production of nitrate, pyrazole-based inhibitors reduce the substrate available for denitrification, a major pathway for N₂O emissions in agricultural soils. nih.gov Some studies also suggest that under certain conditions, these inhibitors may benefit N₂O-reducing bacteria, further decreasing net N₂O emissions. nih.gov

The effectiveness of these inhibitors can be influenced by soil properties, including copper content, pH, and organic matter, but they have been shown to significantly decrease cumulative nitrate leaching and N₂O emissions across various soil types. nih.govresearchgate.net

Table 1: Effects of Pyrazole-Based Nitrification Inhibitors on Nitrogen Transformation Processes

| Process | Key Enzyme/Microbe | Mechanism of Inhibition | Consequence |

| Nitrification (Step 1) | Ammonia Monooxygenase (AMO) in AOB/AOA | Chelation of essential Copper (Cu²⁺) cofactor, deactivating the enzyme. nih.gov | Slowed conversion of NH₄⁺ to NO₂⁻. |

| Nitrate Leaching | N/A | Reduced concentration of mobile NO₃⁻ in the soil solution. researchgate.net | Decreased loss of nitrogen to groundwater. nih.gov |

| N₂O Emission (via Denitrification) | Denitrifying Bacteria | Reduced availability of NO₃⁻ substrate for denitrification. | Mitigation of nitrous oxide greenhouse gas emissions. nih.gov |

Insecticidal and Fungicidal Action Mechanisms in Agrochemical Development

The pyrazole scaffold is a cornerstone in the development of modern synthetic pesticides, with different derivatives exhibiting highly specific mechanisms of action against insects and fungi.

Insecticidal Action: A primary insecticidal mechanism for pyrazole-containing compounds, exemplified by phenylpyrazoles like Fipronil, is the disruption of the insect's central nervous system (CNS). These compounds act as potent non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor. In insects, GABA is a major inhibitory neurotransmitter that works by opening chloride ion channels to hyperpolarize the neuron, making it less likely to fire. Phenylpyrazole insecticides bind to a site within this chloride channel, blocking the influx of chloride ions. This action prevents the inhibitory effect of GABA, leading to uncontrolled neuronal excitation, convulsions, and eventual death of the insect. This mode of action provides selectivity, as the binding affinity of these compounds is significantly higher for insect GABA receptors than for mammalian receptors.

Fungicidal Action: Pyrazole derivatives have been developed into highly effective fungicides that operate through at least two distinct mechanisms:

Respiration Inhibition: A major class of pyrazole fungicides are the Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). These molecules, which include fluxapyroxad (B1673505) and bixafen, target Complex II of the mitochondrial respiratory chain. nih.gov They bind to the ubiquinone-binding site of the succinate dehydrogenase enzyme, blocking the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. This interruption of the electron transport chain halts cellular respiration, depriving the fungal cells of the energy (ATP) necessary for growth and survival. nih.gov